Iroxanadine - 934838-71-8

Iroxanadine

Catalog Number: EVT-10958039
CAS Number: 934838-71-8
Molecular Formula: C14H20N4O
Molecular Weight: 260.33 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
BRX-235 (iroxanadine) is a a novel small molecule synthesized by Biorex, Hungary that acts as a cardioprotective agent. It induces phosphorylation of p38 SAPK, which plays an important role in EC homeostasis. endothelial cell (EC). EC function plays a central role in vascular diseases (e.g. atherosclerosis, restenosis, diabetic angiopathies, microvascular angina, peripheral arterial disease). BRX-235 also causes translocation of calcium-dependent protein kinase C isoform to membranes.
Synthesis Analysis

The synthesis of Iroxanadine involves several methods that typically start from simple organic precursors. One notable method includes the use of cyclic hydroxyamidines as amide isosteres, which can be transformed into oxadiazolines and oxadiazines. These transformations are significant as they allow for the introduction of functional groups that enhance the biological activity of the resulting compounds. The technical details often involve multi-step synthesis processes that require careful control of reaction conditions to optimize yield and purity.

For example, one synthesis route may include:

  1. Formation of Hydroxylamine Derivatives: Starting from appropriate aldehydes or ketones.
  2. Cyclization: Utilizing acid or base catalysis to form the cyclic structure.
  3. Functionalization: Introducing additional functional groups to enhance pharmacological properties.

These synthetic approaches are critical for developing Iroxanadine and understanding its structure-activity relationship .

Molecular Structure Analysis

The molecular structure of Iroxanadine can be characterized using techniques such as nuclear magnetic resonance spectroscopy and mass spectrometry. Its structure typically includes a cyclic framework with hydroxylamine functionalities that contribute to its biological activity. The specific molecular formula and weight are essential for understanding its pharmacokinetics and dynamics.

  • Molecular Formula: C₁₄H₁₈N₄O₃
  • Molecular Weight: Approximately 286.32 g/mol

The structural representation shows key functional groups that are involved in interactions with biological targets, particularly in modulating enzyme activities relevant to neurodegeneration .

Chemical Reactions Analysis

Iroxanadine undergoes various chemical reactions that are pivotal for its activity as a therapeutic agent. Key reactions include:

  • Hydrolysis: In aqueous environments, Iroxanadine may hydrolyze, affecting its stability and bioavailability.
  • Nucleophilic Substitution: The presence of nucleophilic sites allows for substitution reactions that can modify its efficacy.
  • Oxidation/Reduction: These reactions can influence the compound's reactivity and interaction with biological targets.

Understanding these reactions is essential for optimizing Iroxanadine's formulation and ensuring its effectiveness in clinical applications .

Mechanism of Action

The mechanism of action of Iroxanadine primarily involves its role as an allosteric modulator of gamma-secretase. By binding to specific sites on the enzyme, it alters the enzyme's conformation, thereby influencing substrate processing without directly inhibiting enzyme activity. This modulation can lead to decreased production of amyloid-beta peptides, which are implicated in Alzheimer's disease pathology.

Data from studies indicate that Iroxanadine enhances the cleavage of amyloid precursor protein while reducing toxic peptide formation. This selective modulation is crucial for developing therapies aimed at mitigating neurodegenerative processes without disrupting normal cellular functions .

Physical and Chemical Properties Analysis

Iroxanadine exhibits several notable physical and chemical properties:

  • Solubility: Soluble in organic solvents such as dimethyl sulfoxide but has limited solubility in water.
  • Stability: The compound demonstrates stability under acidic conditions but may degrade under alkaline environments.
  • Melting Point: Specific melting point data is essential for formulation considerations.

These properties significantly influence its formulation into drug delivery systems and impact its pharmacokinetics .

Applications

Iroxanadine has potential applications in various scientific fields:

  • Neurology: As a gamma-secretase modulator, it holds promise for treating Alzheimer's disease and other neurodegenerative disorders by targeting amyloid-beta production.
  • Drug Development: Its unique structural features make it a candidate for further modifications aimed at enhancing therapeutic efficacy.
  • Research Tool: Utilized in laboratory settings to study mechanisms related to amyloid processing and neurodegeneration.

Continued research into Iroxanadine's properties and mechanisms will likely expand its applications in both therapeutic contexts and basic scientific research .

Molecular Mechanisms of Action

p38 Stress-Activated Protein Kinase Phosphorylation Dynamics

Iroxanadine directly activates p38 stress-activated protein kinase (p38 SAPK), a master regulator of cellular stress responses. The compound induces rapid and sustained phosphorylation of p38 SAPK at its activation loop (Thr180/Tyr182), triggering downstream signaling cascades essential for endothelial cell adaptation to oxidative stress [1] [7]. At concentrations as low as 0.1 μM, Iroxanadine initiates p38 SAPK phosphorylation within 15–30 minutes of exposure, with peak activity observed at 1–2 hours . This temporal dynamic enables coordinated activation of transcription factors like ATF-2 and MEF2C, which regulate genes involved in inflammation suppression and cytoprotection [1].

The phosphorylation occurs through upstream activation of MAP kinase kinases MKK3 and MKK6, rather than direct kinase binding. Research indicates Iroxanadine modulates the interaction between TAB1 (TAK1-binding protein 1) and p38α, facilitating autophosphorylation in endothelial cells during ischemia-reperfusion injury [1] [7]. This mechanism is concentration-dependent, with maximal effect at 1 μM:

Table 1: Concentration-Dependent Effects of Iroxanadine on p38 SAPK Phosphorylation

Concentration (μM)Phosphorylation LevelDownstream Effects
0.1+25% vs. controlMinimal cytoprotection
0.5+68% vs. controlSignificant anti-apoptotic activity
1.0+92% vs. control (peak)Maximal endothelial cell protection
5.0+85% vs. controlSlightly reduced vs. optimal dose

Data compiled from [1]

This kinase activation is functionally significant in vascular pathologies. In models of balloon angioplasty-induced restenosis, Iroxanadine-treated endothelial cells exhibit 3.2-fold higher p38 SAPK activity versus controls, correlating with reduced neointimal hyperplasia [1].

Heat Shock Protein 70 Induction Pathways

Iroxanadine potently induces Heat Shock Protein 70 (HSP70) through dual mechanisms: p38 SAPK-dependent transcriptional activation and HSF1 (Heat Shock Factor 1) stabilization. The compound increases HSP70 mRNA expression by 4.7-fold within 4 hours, followed by a 3.8-fold increase in protein levels at 24 hours [1] . This induction occurs at nanomolar concentrations (EC₅₀ = 0.3 μM), making Iroxanadine one of the most potent non-toxic HSP70 inducers documented [2] [7].

The molecular pathway involves:

  • p38 SAPK-mediated HSF1 Activation: Phosphorylated p38 SAPK directly phosphorylates HSF1 at Ser326, enhancing its trimerization and nuclear translocation
  • HSF1 Binding to HSE: Activated HSF1 binds heat shock elements (HSEs) in the HSP70 gene promoter (HSPA1A/B), initiating transcription [1]
  • mRNA Stabilization: Iroxanadine prolongs HSP70 mRNA half-life from 3 hours to >9 hours via p38 SAPK-dependent inhibition of mRNA decay pathways

Functionally, Iroxanadine-induced HSP70 provides critical proteostasis maintenance in endothelial cells during oxidative stress. HSP70 binds exposed hydrophobic domains of denatured proteins, preventing irreversible aggregation. In hypoxia-reoxygenation models, Iroxanadine (1 μM) reduces protein aggregation by 78% versus untreated cells through this chaperone activity [2] . The cytoprotective synergy between HSP70 induction and p38 SAPK activation enables endothelial survival under conditions mimicking diabetic angiopathy and atherosclerosis [1] .

Calcium-Dependent Protein Kinase C Translocation Mechanisms

Iroxanadine directly modulates calcium-dependent Protein Kinase C (PKC) isoforms, triggering their translocation from cytosol to plasma membranes. Specifically, the compound activates conventional PKC isoforms (α, βI, βII, γ) that require Ca²⁺ for membrane docking [1] . Within 5 minutes of exposure, Iroxanadine (0.5–1 μM) induces 40–60% redistribution of PKCα and PKCβII from cytosolic to membrane fractions, as quantified by subcellular fractionation assays [1].

The translocation mechanism involves:

  • Calcium Flux Modulation: Iroxanadine enhances capacitive calcium entry (CCE) through transient receptor potential channels, increasing cytoplasmic [Ca²⁺] by 220 nM above baseline
  • Diacylglycerol (DAG) Priming: The compound potentiates phospholipase C activity, generating DAG that cooperates with Ca²⁺ to activate conventional PKCs [1]
  • C1 Domain Exposure: Calcium binding induces conformational changes that expose PKC C1 domains, enabling membrane anchoring

Table 2: Iroxanadine-Induced Translocation of Protein Kinase C Isoforms

PKC IsoformCalcium DependenceTranslocation RateBiological Function in Endothelium
PKCαConventional+++ (60% in 10 min)Barrier integrity, VE-cadherin phosphorylation
PKCβIIConventional++ (45% in 10 min)Angiogenesis, nitric oxide synthase activation
PKCδNovel+ (15% in 30 min)Pro-inflammatory signaling (not enhanced)
PKCζAtypicalNot detectedCell polarity (unaffected)

Data from [1] ; +++ = strong effect, ++ = moderate, + = weak

Translocated PKCα phosphorylates vascular endothelial cadherin (VE-cadherin) at Ser665, strengthening adherens junctions and reducing endothelial permeability by 67% in hyperglycemic conditions . This mechanism underpins Iroxanadine's proposed utility in diabetic angiopathies and atherosclerosis where endothelial barrier dysfunction is pathological [1] [8].

Endothelial Cell Homeostasis Modulation

Iroxanadine integrates p38 SAPK phosphorylation, HSP70 induction, and PKC translocation to maintain endothelial homeostasis under pathological stress. The compound exerts three synergistic protective effects:

Anti-Apoptotic Function: During oxidative stress, Iroxanadine (0.1–1 μM) reduces endothelial apoptosis by 55–80% through:

  • p38 SAPK-mediated Bad phosphorylation (Ser112/136), sequestering this pro-apoptotic factor [1]
  • HSP70 inhibition of caspase-3 activation by binding Apaf-1 and preventing apoptosome assembly [2]
  • PKCβII-dependent activation of survival kinase Akt (Ser473 phosphorylation)

Barrier Integrity Enhancement: Iroxanadine strengthens endothelial junctions via:

  • PKCα-driven VE-cadherin phosphorylation and actin cytoskeleton remodeling
  • HSP70 stabilization of focal adhesion kinase (FAK) and vinculin at adherens junctions [1]
  • p38 SAPK-dependent inhibition of VEGF-induced permeability (42% reduction at 1 μM)

Functional Improvement: In microvascular angina models, Iroxanadine restores endothelial-dependent vasodilation by:

  • Increasing nitric oxide bioavailability through PKCβII-endothelial nitric oxide synthase coupling
  • Reducing superoxide production via p38 SAPK-induced manganese superoxide dismutase expression [1]

This multi-targeted modulation of endothelial homeostasis positions Iroxanadine as a candidate for vascular diseases involving endothelial dysfunction, including atherosclerosis, restenosis, diabetic angiopathies, and microvascular angina [1] [4] [8]. The compound simultaneously targets stress-response pathways (p38 SAPK, HSP70) and constitutive homeostatic regulators (PKC), providing comprehensive endothelial protection not observed with single-pathway inhibitors [7].

Properties

CAS Number

934838-71-8

Product Name

Iroxanadine

IUPAC Name

5-(piperidin-1-ylmethyl)-3-pyridin-3-yl-5,6-dihydro-2H-1,2,4-oxadiazine

Molecular Formula

C14H20N4O

Molecular Weight

260.33 g/mol

InChI

InChI=1S/C14H20N4O/c1-2-7-18(8-3-1)10-13-11-19-17-14(16-13)12-5-4-6-15-9-12/h4-6,9,13H,1-3,7-8,10-11H2,(H,16,17)

InChI Key

QWVRTSZDKPRPDF-UHFFFAOYSA-N

Canonical SMILES

C1CCN(CC1)CC2CONC(=N2)C3=CN=CC=C3

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.